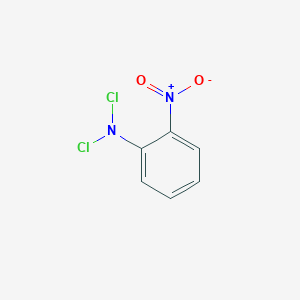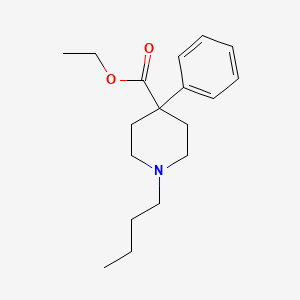![molecular formula C13H8ClNO4 B14620492 2-[2-(5-Nitrofuran-2-yl)ethenyl]benzoyl chloride CAS No. 60494-76-0](/img/structure/B14620492.png)
2-[2-(5-Nitrofuran-2-yl)ethenyl]benzoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(5-Nitrofuran-2-yl)ethenyl]benzoyl chloride is a chemical compound belonging to the class of nitrofuran derivatives. These compounds are known for their diverse biological and pharmacological activities, making them valuable in various fields of scientific research and industrial applications .
Méthodes De Préparation
The synthesis of 2-[2-(5-Nitrofuran-2-yl)ethenyl]benzoyl chloride typically involves the reaction of 2-(5-nitrofuran-2-yl)ethenylbenzene with thionyl chloride. This reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Analyse Des Réactions Chimiques
2-[2-(5-Nitrofuran-2-yl)ethenyl]benzoyl chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Applications De Recherche Scientifique
2-[2-(5-Nitrofuran-2-yl)ethenyl]benzoyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s derivatives are studied for their antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as an antibacterial agent, especially against drug-resistant strains.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-[2-(5-Nitrofuran-2-yl)ethenyl]benzoyl chloride involves its interaction with cellular components. The nitrofuran moiety is known to undergo reduction within microbial cells, leading to the formation of reactive intermediates that can damage DNA and other vital cellular structures. This results in the inhibition of microbial growth and replication .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-[2-(5-Nitrofuran-2-yl)ethenyl]benzoyl chloride include:
2-(5-Nitrofuran-2-yl)ethenylbenzene: A precursor in the synthesis of the target compound.
2-(5-Nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one: Known for its antimicrobial activity.
5-Nitrofuran-2-carbaldehyde: Another nitrofuran derivative with significant biological activity. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and biological properties.
Propriétés
Numéro CAS |
60494-76-0 |
|---|---|
Formule moléculaire |
C13H8ClNO4 |
Poids moléculaire |
277.66 g/mol |
Nom IUPAC |
2-[2-(5-nitrofuran-2-yl)ethenyl]benzoyl chloride |
InChI |
InChI=1S/C13H8ClNO4/c14-13(16)11-4-2-1-3-9(11)5-6-10-7-8-12(19-10)15(17)18/h1-8H |
Clé InChI |
SSGMWYXFWKGYCQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C=CC2=CC=C(O2)[N+](=O)[O-])C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


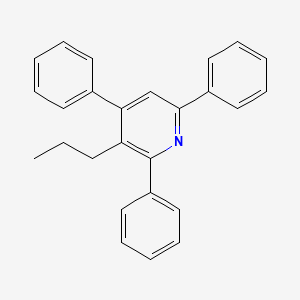
![8-Oxo-7-[2-(2-phosphonophenyl)hydrazinylidene]-7,8-dihydroquinoline-5-sulfonic acid](/img/structure/B14620412.png)
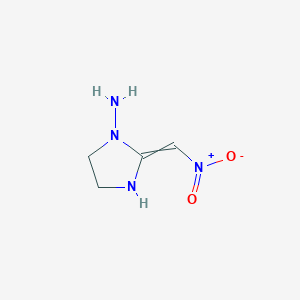
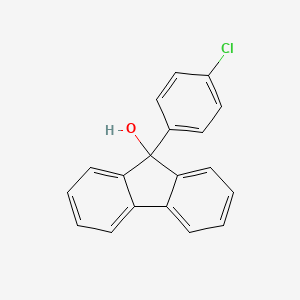


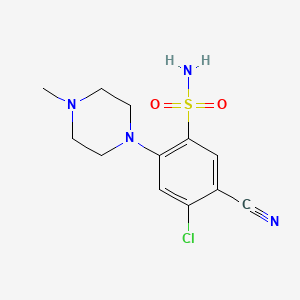
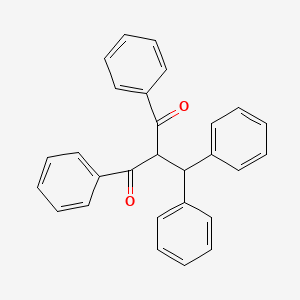
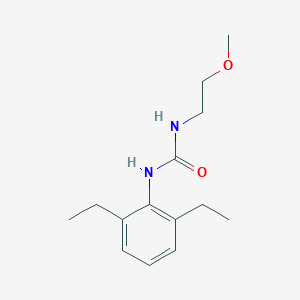
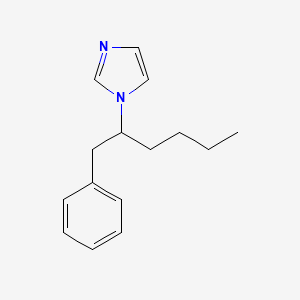
![3,4-Bis(benzyloxy)-6,7-dihydro-5H-benzo[7]annulene](/img/structure/B14620474.png)

